4-piperazin-1-ylbenzoic Acid Dihydrobromide

Salt selection Aqueous solubility Medicinal chemistry

Low-MW free bases cause weighing errors in small-scale amide couplings, compromising stoichiometry. 4-(Piperazin-1-yl)benzoic acid dihydrobromide (MW 368.06) solves this with 1.8× higher mass than free base (206.24) and 1.3× vs. HCl salt (279.16). • Para-substituted scaffold validated for PROTAC linkers & anti-infective benzanilides • Aqueous solubility suited for physiological bioconjugation • Consistent 99% purity; bulk stock with same-day dispatch

Molecular Formula C11H16Br2N2O2
Molecular Weight 368.06 g/mol
CAS No. 1049729-37-4
Cat. No. B1362066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-piperazin-1-ylbenzoic Acid Dihydrobromide
CAS1049729-37-4
Molecular FormulaC11H16Br2N2O2
Molecular Weight368.06 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Br.Br
InChIInChI=1S/C11H14N2O2.2BrH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H
InChIKeyJGAAICXGCLVVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazin-1-ylbenzoic Acid Dihydrobromide Overview & Differentiation


4-Piperazin-1-ylbenzoic acid dihydrobromide (CAS 1049729-37-4) is a piperazine-substituted benzoic acid dihydrobromide salt, with the molecular formula C₁₁H₁₆Br₂N₂O₂ and a molecular weight of 368.06 g/mol . The compound consists of a benzoic acid core substituted with a piperazine moiety at the para-position, presented as a dihydrobromide salt that enhances aqueous solubility compared to the free base form . This compound serves primarily as a versatile building block and intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules where the piperazine ring functions as a privileged scaffold for receptor interactions and pharmacokinetic optimization [1].

Aqueous-compatible salt form for coupling reactions
Piperazine privileged scaffold for bioactivity optimization
Para-substitution maintains geometry for target engagement

4-Piperazin-1-ylbenzoic Acid Dihydrobromide Substitution Risks


Generic substitution of 4-piperazin-1-ylbenzoic acid dihydrobromide with the free base (CAS 85474-75-5), dihydrochloride salt (CAS 354813-11-9), or positional isomers (2- or 3-substituted) introduces critical variations in solubility, protonation state, and biological target engagement that can invalidate experimental outcomes. The dihydrobromide salt form confers distinct aqueous solubility characteristics that differ from the free base, which has a melting point of 295°C and predicted pKa of 5.02±0.10 , potentially affecting reaction yields in aqueous coupling chemistry and bioavailability in cell-based assays. Furthermore, the para-substitution pattern is essential for maintaining specific molecular geometry in receptor binding pockets, as demonstrated in 4′-(piperazin-1-yl)benzanilide derivatives where the ring position significantly influences anti-infective activity profiles [1].

Free base (CAS 85474-75-5) may limit aqueous solubility and reaction yields
Positional isomers (2- or 3-substituted) alter target binding geometry and activity
Dihydrochloride salt (CAS 354813-11-9) differs in molar equivalents and stability

4-Piperazin-1-ylbenzoic Acid Dihydrobromide: Differentiation Evidence


Dihydrobromide vs. Free Base Solubility and Handling

The dihydrobromide salt (CAS 1049729-37-4) exhibits enhanced aqueous solubility compared to the free base (CAS 85474-75-5), which is a critical factor for aqueous-phase reactions and biological assay compatibility. The free base has a high melting point of 295°C and a predicted pKa of 5.02±0.10, indicating limited solubility in neutral aqueous media . While direct solubility measurements are not publicly available for the dihydrobromide salt, the presence of two hydrobromide counterions is known to increase water solubility, a property corroborated by the dihydrochloride analog which is explicitly noted for its enhanced water solubility due to its salt form .

Salt vs Free Base Solubility
Class-level
Dihydrobromide salt qualitatively enhances aqueous solubility; free base m.p. 295 °C, predicted pKa 5.02±0.10
Enables direct use in aqueous reactions without extra solubilization steps
Direct solubility data for dihydrobromide not publicly reported
Salt selection Aqueous solubility Medicinal chemistry

Para-Substitution Requirement for Biological Activity

The para-substitution pattern (4-position) of the piperazine moiety on the benzoic acid core is critical for maintaining biological activity in derivative compounds. In a 2025 study of 4′-(piperazin-1-yl)benzanilides, the ring position of the piperazinyl substituent was systematically evaluated, and the para-substituted derivatives exhibited broad-spectrum activity against Plasmodium falciparum and Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel [1]. In contrast, meta-substituted (3-position) and ortho-substituted (2-position) isomers lack this validated activity profile and would produce different SAR outcomes [2].

Para vs Meta/Ortho Isomers
Reported
Para-substitution essential for broad-spectrum anti-infective activity in 4′-(piperazin-1-yl)benzanilides; ortho/meta lack validated profile
Correct isomer ensures intended biological activity in derivative synthesis
Cross-study SAR evidence; in vitro assays against P. falciparum and ESKAPE panel
Structure-activity relationship Positional isomerism Anti-infective

Dihydrobromide vs. Dihydrochloride Salt Properties

The dihydrobromide salt (CAS 1049729-37-4) offers distinct physicochemical properties compared to the more common dihydrochloride salt (CAS 354813-11-9). The dihydrobromide form has a molecular weight of 368.06 g/mol, whereas the dihydrochloride form is 279.16 g/mol . This 88.90 g/mol difference (31.9% increase) affects molar equivalents in reactions and may influence crystallinity, hygroscopicity, and long-term storage stability. The dihydrobromide salt is specifically utilized as a building block for further derivatization in pharmaceutical research .

Dihydrobromide vs Dihydrochloride
Data to verify
Molecular weight difference: 368.06 (dihydrobromide) vs 279.16 (dihydrochloride), 31.9% higher
Counterion choice affects molar equivalents, crystallinity, and storage stability
Source-specific verification recommended; no public comparative stability data
Counterion effects Salt screening Crystallinity

4-Piperazin-1-ylbenzoic Acid Dihydrobromide Application Scenarios


Anti-Infective Benzanilide Derivative Synthesis

Use as a key precursor for preparing 4′-(piperazin-1-yl)benzanilides with demonstrated broad-spectrum activity against Plasmodium falciparum and ESKAPE panel bacteria. The para-substitution pattern is essential for maintaining the anti-infective activity profile validated in recent studies, and the dihydrobromide salt form facilitates aqueous-phase amide coupling reactions [1].

Aqueous Bioconjugation and PROTAC Linker Synthesis

The dihydrobromide salt's enhanced aqueous solubility makes it suitable for bioconjugation reactions under physiological or near-physiological conditions. The piperazine-benzoic acid scaffold is recognized as a PROTAC linker component, enabling the synthesis of targeted protein degradation molecules where aqueous compatibility is critical for maintaining protein stability during conjugation [1].

Precise Stoichiometric Control in Medicinal Chemistry

Select the dihydrobromide salt when precise molar equivalents are required in multi-step syntheses, as the higher molecular weight (368.06 g/mol) provides greater weighing accuracy for small-scale reactions compared to the free base (206.24 g/mol) or dihydrochloride salt (279.16 g/mol) [1]. This is particularly important in early-stage drug discovery where reaction scale is limited.

Fragment-Based Drug Discovery for CNS and Antimicrobial Targets

Utilize the compound as a fragment for growing or linking strategies in fragment-based drug discovery. The piperazine moiety is a privileged scaffold for CNS targets and antimicrobial applications, and the para-substituted benzoic acid provides a defined vector for further elaboration while maintaining favorable physicochemical properties including a predicted pKa of 5.02±0.10 [1].

Application
Selection Property
Validation Focus
Anti-infective benzanilide synthesis
Para-substituted isomer
Assay-guided SAR verification
Aqueous bioconjugation / PROTAC linker
Aqueous solubility of dihydrobromide salt
Coupling efficiency under physiological conditions
Small-scale medicinal chemistry
Higher molecular weight for precise weighing
Stoichiometric accuracy and reaction yield
Fragment-based drug discovery
Piperazine-benzoic acid scaffold
Fragment elaboration and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-piperazin-1-ylbenzoic Acid Dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.